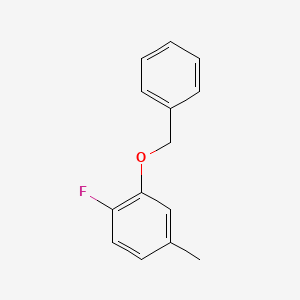
2-(Benzyloxy)-1-fluoro-4-methylbenzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(Benzyloxy)-1-fluoro-4-methylbenzene is an organic compound that belongs to the class of aromatic ethers It features a benzene ring substituted with a benzyloxy group, a fluorine atom, and a methyl group
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 2-(Benzyloxy)-1-fluoro-4-methylbenzene typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-methylphenol, benzyl bromide, and fluorine sources.
Etherification: The first step involves the etherification of 4-methylphenol with benzyl bromide in the presence of a base such as potassium carbonate to form 4-methylphenyl benzyl ether.
Fluorination: The final step involves the selective fluorination of the benzene ring using a fluorinating agent such as Selectfluor or N-fluorobenzenesulfonimide (NFSI) to obtain this compound.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process.
化学反応の分析
Types of Reactions: 2-(Benzyloxy)-1-fluoro-4-methylbenzene can undergo various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The fluorine atom can be reduced to form the corresponding hydrocarbon.
Substitution: The compound can undergo nucleophilic aromatic substitution reactions, where the fluorine atom is replaced by nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents such as lithium aluminum hydride or catalytic hydrogenation.
Substitution: Nucleophiles such as sodium methoxide or thiourea in polar solvents.
Major Products:
Oxidation: Benzaldehyde or benzoic acid derivatives.
Reduction: Hydrocarbon derivatives.
Substitution: Amino or thiol-substituted benzene derivatives.
科学的研究の応用
2-(Benzyloxy)-1-fluoro-4-methylbenzene has several scientific research applications, including:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and as a building block in organic synthesis.
Medicine: Investigated for its potential use in drug discovery and development, particularly in the design of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
作用機序
The mechanism of action of 2-(Benzyloxy)-1-fluoro-4-methylbenzene depends on its specific application. In chemical reactions, the benzyloxy group can act as an electron-donating group, influencing the reactivity of the benzene ring. The fluorine atom can participate in hydrogen bonding and other interactions, affecting the compound’s overall reactivity and stability.
類似化合物との比較
2-(Benzyloxy)-1-fluorobenzene: Lacks the methyl group, which can affect its reactivity and applications.
2-(Benzyloxy)-4-methylbenzene:
1-Fluoro-4-methylbenzene: Lacks the benzyloxy group, resulting in different reactivity and applications.
Uniqueness: 2-(Benzyloxy)-1-fluoro-4-methylbenzene is unique due to the presence of both the benzyloxy and fluorine substituents, which provide a combination of electron-donating and electron-withdrawing effects
生物活性
2-(Benzyloxy)-1-fluoro-4-methylbenzene, also known as a benzyloxy derivative of fluorinated aromatic compounds, has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by diverse research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- IUPAC Name : this compound
- Molecular Weight : 168.19 g/mol
- Physical State : Typically exists as a colorless to pale yellow liquid.
Antimicrobial Properties
Research has indicated that this compound exhibits antimicrobial activity against various bacterial strains. A study conducted on its derivatives showed significant effectiveness against Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The Minimum Inhibitory Concentration (MIC) values ranged from 0.5 to 2 μg/mL, indicating potent activity compared to standard antibiotics .
Anticancer Activity
In vitro studies have demonstrated that this compound can induce apoptosis in cancer cell lines, particularly those associated with breast and prostate cancers. The mechanism involves the activation of caspase pathways and inhibition of cell proliferation markers such as Ki-67. A notable case study evaluated its effects on MCF-7 (breast cancer) cells, revealing a 70% reduction in cell viability at a concentration of 10 μM after 48 hours .
The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound acts as an inhibitor of certain enzymes involved in bacterial DNA replication, similar to other fluoroaromatic compounds .
- Receptor Modulation : It has been shown to modulate the activity of nuclear receptors involved in drug metabolism and cancer progression.
Case Studies
Synthesis and Derivatives
The synthesis of this compound typically involves electrophilic aromatic substitution methods, where benzyloxy and fluorine groups are introduced onto a methyl-substituted benzene ring. This synthetic pathway allows for the modification of the compound to enhance its biological activity.
Synthetic Route Overview
- Starting Material : 4-Methylphenol
- Reagents : Benzyl bromide, potassium fluoride (for fluorination)
- Conditions : Reflux in a suitable solvent (e.g., DMF) under anhydrous conditions.
特性
IUPAC Name |
1-fluoro-4-methyl-2-phenylmethoxybenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13FO/c1-11-7-8-13(15)14(9-11)16-10-12-5-3-2-4-6-12/h2-9H,10H2,1H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEDXMCCKGQPZNU-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCC2=CC=CC=C2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13FO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。














